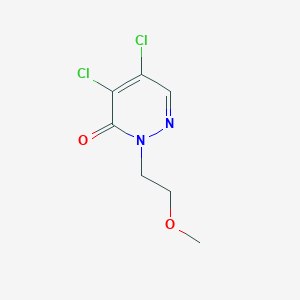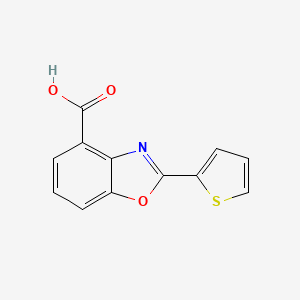![molecular formula C12H8N2O2 B8604346 4-phenyl-6H-furo[2,3-d]pyridazin-7-one](/img/structure/B8604346.png)
4-phenyl-6H-furo[2,3-d]pyridazin-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-phenyl-6H-furo[2,3-d]pyridazin-7-one is a heterocyclic compound that features a fused pyridazine and furan ring system. This compound is of significant interest due to its potential pharmacological activities and its role as a building block in the synthesis of various biologically active molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-phenyl-6H-furo[2,3-d]pyridazin-7-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of phenylhydrazine with furan-2-carboxylic acid, followed by cyclization in the presence of a dehydrating agent .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement and cost reduction through the use of efficient catalysts and reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions: 4-phenyl-6H-furo[2,3-d]pyridazin-7-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
4-phenyl-6H-furo[2,3-d]pyridazin-7-one has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: The compound is being investigated for its potential use in developing new pharmaceuticals.
Industry: It is used in the synthesis of agrochemicals and other industrially relevant compounds.
Wirkmechanismus
The mechanism of action of 4-phenyl-6H-furo[2,3-d]pyridazin-7-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific derivative and its intended application .
Vergleich Mit ähnlichen Verbindungen
Pyridazinone Derivatives: These compounds share a similar pyridazine core and exhibit a wide range of biological activities.
Furan Derivatives: Compounds with a furan ring are also known for their diverse pharmacological properties.
Uniqueness: 4-phenyl-6H-furo[2,3-d]pyridazin-7-one is unique due to its fused ring system, which imparts distinct chemical and biological properties compared to its individual components .
Eigenschaften
Molekularformel |
C12H8N2O2 |
|---|---|
Molekulargewicht |
212.20 g/mol |
IUPAC-Name |
4-phenyl-6H-furo[2,3-d]pyridazin-7-one |
InChI |
InChI=1S/C12H8N2O2/c15-12-11-9(6-7-16-11)10(13-14-12)8-4-2-1-3-5-8/h1-7H,(H,14,15) |
InChI-Schlüssel |
PXWIHXOQESNXTN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NNC(=O)C3=C2C=CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzaldehyde, 3-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-](/img/structure/B8604268.png)

![Pyridine, 2-[[(4-methoxyphenyl)methyl]sulfinyl]-, 1-oxide](/img/structure/B8604279.png)






![3-(4-iodo-1H-pyrazolo[3,4-b]pyridin-1-yl)benzenesulfonamide](/img/structure/B8604327.png)




